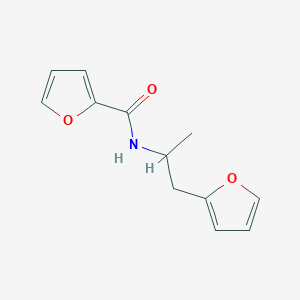![molecular formula C11H11NOS B2847868 5-[(Benzyloxy)methyl]-1,3-thiazole CAS No. 477846-06-3](/img/structure/B2847868.png)
5-[(Benzyloxy)methyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(Benzyloxy)methyl]-1,3-thiazole is a chemical compound . It is a member of the thiazole family, which are aromatic compounds containing a five-membered ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
Thiazole-based compounds, including 5-[(Benzyloxy)methyl]-1,3-thiazole, can be synthesized using both conventional and green approaches. For instance, ZnO nanoparticles can be used as a catalyst to synthesize thiazole-based Schiff base compounds . The synthesis of these compounds involves complex reactions, and the yield can vary depending on the specific conditions and reactants used .Molecular Structure Analysis
The molecular structure of 5-[(Benzyloxy)methyl]-1,3-thiazole can be analyzed using various spectroscopic techniques. These techniques can provide information about the compound’s chemical properties, molecular formula, molecular weight, and physical properties .Chemical Reactions Analysis
Thiazole-based compounds, including 5-[(Benzyloxy)methyl]-1,3-thiazole, have been shown to display significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism . The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions, and it can be used with organoboron reagents, such as 5-[(Benzyloxy)methyl]-1,3-thiazole .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-[(Benzyloxy)methyl]-1,3-thiazole can be determined using various techniques. These properties include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Cancer Research
Application Summary
“5-[(Benzyloxy)methyl]-1,3-thiazole” is used in the synthesis of benzimidazole derivatives, which have potential as anticancer agents . The bioactivities of benzimidazole compounds can be improved by changing its functional groups on the core structure .
Methods of Application
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .
Results or Outcomes
The synthesized benzimidazoles contained various substituents on the phenyl group at 2-position along with the replacement of hydrogen atom by a methyl group at 5-position on the benzimidazole scaffold . The presence of electron-donating groups also caused significant increase of anticancer activity .
Melanogenesis Inhibition
Application Summary
“5-[(Benzyloxy)methyl]-1,3-thiazole” is used as a tyrosinase inhibitor, which has applications as an anti-melanogenic agent . Tyrosinase is a key enzyme target to design new chemical ligands against melanogenesis .
Methods of Application
The compound is used as a mixed-type inhibitor from hydroxypyridinone-l-phenylalanine conjugates .
Results or Outcomes
The compound showed potent inhibitory effect with IC50 values of 12.6 and 4.0 µM for monophenolase and diphenolase activities, respectively .
Benzylic Oxidations and Reductions
Application Summary
“5-[(Benzyloxy)methyl]-1,3-thiazole” can be used in the process of benzylic oxidations and reductions . This process is important in organic chemistry, particularly in the synthesis of various organic compounds .
Methods of Application
The oxidation of alkyl side-chains is normally effected by hot acidic permanganate solutions . For large scale industrial operations, catalyzed air-oxidations are preferred .
Results or Outcomes
The oxidized side chain is colored . If the benzylic position is completely substituted, this oxidative degradation does not occur .
Antibacterial and Antioxidant Activities
Application Summary
“5-[(Benzyloxy)methyl]-1,3-thiazole” is used in the synthesis of thiazole-based Schiff base compounds, which have significant antibacterial and antioxidant activities .
Methods of Application
Conventional and green approaches using ZnO nanoparticles as catalyst were used to synthesize thiazole-based Schiff base compounds .
Results or Outcomes
Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus . Some compounds displayed better DPPH radical scavenging potency with IC50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .
Synthesis of Dioxolane Derivatives
Application Summary
“5-[(Benzyloxy)methyl]-1,3-thiazole” can be used as a starting material in synthesizing dioxolane derivatives .
Methods of Application
The synthesis involves the use of (S)- (+)-1,2-propanediol, 1-benzyl ether .
Results or Outcomes
The synthesis results in (2 S,4 RS)-4-acetoxy-2- [ (benzyloxy)methyl]-2-methyldioxolane and (2 R,4 RS)-4-acetoxy-2- [ (benzyloxy)methyl]-2-methyldioxolane .
Synthesis of Chromane Derivatives
Application Summary
“5-[(Benzyloxy)methyl]-1,3-thiazole” can be used in the cyclization of 3- (propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
Methods of Application
The synthesis involves the cyclization of 3- (propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
Results or Outcomes
The cyclization results in a new, unexpected compound .
Medicinal Chemistry
Application Summary
“5-[(Benzyloxy)methyl]-1,3-thiazole” is used in the design and synthesis of organic compounds for medicinal applications . When these organic compounds are complexed with transition metals, there has been observed an increase in the potency of therapeutic compounds .
Methods of Application
The compound is used in the synthesis of organic compounds that are then complexed with transition metals .
Results or Outcomes
The synthesized compounds showed moderate to high antibacterial and antioxidant activities . The in vitro antibacterial activity and molecular docking analysis showed that compound 11 is a promising antibacterial therapeutics agent against E. coli .
Synthesis of Biphenyl Derivatives
Application Summary
“5-[(Benzyloxy)methyl]-1,3-thiazole” is used in the synthesis of biphenyl derivatives . These derivatives are important in organic chemistry, particularly in the synthesis of various organic compounds .
Methods of Application
The synthesis involves the use of benzylic oxidations and reductions .
Results or Outcomes
The synthesized biphenyl derivatives showed enhanced reactivity, due to the adjacent aromatic ring .
Synthesis of Antioxidant Compounds
Application Summary
“5-[(Benzyloxy)methyl]-1,3-thiazole” is used in the synthesis of antioxidant compounds . These compounds have significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism .
Methods of Application
The compound is used in the synthesis of antioxidant compounds that are then tested for their antioxidant activities .
Results or Outcomes
The synthesized compounds showed good activities towards Gram-negative E. coli and Gram-positive S. aureus . Some compounds displayed better DPPH radical scavenging potency with IC50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .
properties
IUPAC Name |
5-(phenylmethoxymethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-2-4-10(5-3-1)7-13-8-11-6-12-9-14-11/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBMYLKJXBFIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Benzyloxy)methyl]-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

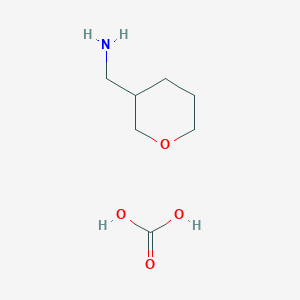

![6-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2847789.png)
![4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2847791.png)
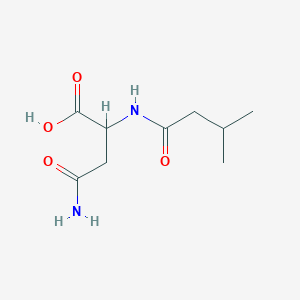
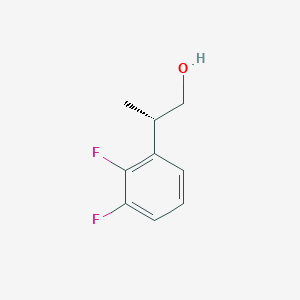
![N-(3-Chloro-4-fluorophenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2847797.png)
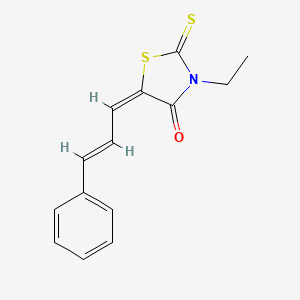

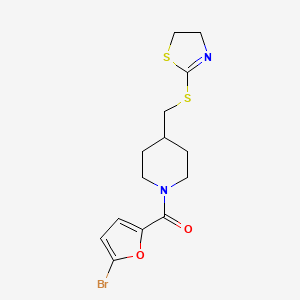
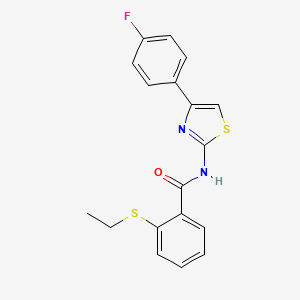
![1-((4-chlorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2847804.png)
![2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2847806.png)
